molecular formula C47H75NO17 B1677061 Nystatin CAS No. 1400-61-9

Nystatin

Cat. No. B1677061
CAS RN: 1400-61-9
M. Wt: 926.1 g/mol
InChI Key: VQOXZBDYSJBXMA-JKMCSYCMSA-N
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Description

Nystatin is an antifungal medication that belongs to the group of medicines called antifungals . It is used to treat Candida infections of the skin including diaper rash, thrush, esophageal candidiasis, and vaginal yeast infections . It may also be used to prevent candidiasis in those who are at high risk . Nystatin is available only with a doctor’s prescription .


Synthesis Analysis

Nystatin is a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei . The biosynthesis of nystatin involves six large polyketide synthase proteins implicated in the formation of the nystatin macrolactone ring . Other enzymes, such as P450 monooxygenases and glycosyltransferase, are responsible for ring "decoration" .


Molecular Structure Analysis

Nystatin has a molecular formula of C47H75NO17 . It is a polyene ionophore antifungal that has a large macrolactone ring containing 20–40 carbon atoms, and deoxysugar mycosamine .


Chemical Reactions Analysis

Nystatin is a polyene macrolide antifungal, which is a polyketide produced by Streptomyces noursei ATCC 11455 . This antibiotic contains a macrolactone ring, and its natural synthesis is initiated with acetyl CoA, which is followed by the condensation of three ethylmalonyl-CoA and 15 malonyl-CoA extender moieties .


Physical And Chemical Properties Analysis

Nystatin has a molecular weight of 926.09 . It is a solid substance that is soluble in DMSO . It should be stored at -20°C, sealed storage, away from moisture and light .

Scientific Research Applications

Nystatin in Neuronal Research

Nystatin has been studied for its effects on neuronal structures and functions. Roselló-Busquets et al. (2020) found that Nystatin influences axonal extension and regeneration by modifying nitric oxide levels. They observed that Nystatin, commonly used for fungal infections, also affects neurons by altering cholesterol levels essential for synapse and dendrite formation and axonal guidance. The study showed that Nystatin can regulate axon length, branching, and regeneration, indicating its potential as a novel regulator of axon regeneration (Roselló-Busquets, Hernaiz-Llorens, Soriano, & Martínez-Mármol, 2020).

Nystatin Formulations and Antifungal Activity

Semis, Polacheck, and Segal (2010) developed a formulation combining Nystatin and intralipid, a food supplement, to create a novel antifungal agent with potential for systemic administration. This study focused on characterizing the physical properties of this formulation and its in vitro antifungal activity and toxicity. The findings showed enhanced activity against pathogenic Candida and Aspergillus species, providing an alternative approach for invasive mycoses therapy (Semis, Polacheck, & Segal, 2010).

Nystatin's Proinflammatory Properties

Razonable et al. (2005) explored the proinflammatory properties of Nystatin, demonstrating that it induces secretion of interleukin (IL)-1β, IL-8, and tumor necrosis factor alpha through activation of toll-like receptors. This TLR-dependent mechanism suggests a molecular basis for Nystatin's proinflammatory effects (Razonable, Hénault, Watson, & Payá, 2005).

Membrane Interactions of Nystatin

The interaction of Nystatin with cellular membranes has been a subject of interest. Szomek et al. (2020) used UV-sensitive microscopy to visualize Nystatin's interaction with the plasma membrane of living cells. This study provided insights into the selective fungicidal effect of Nystatin and its differential interaction with yeast membranes containing ergosterol compared to mammalian cholesterol (Szomek, Reinholdt, Petersen, Caci, Kongsted, & Wüstner, 2020).

Nystatin and Inflammatory Protein Expression

Baek et al. (2013) investigated the impact of Nystatin on the expression of macrophage inflammatory protein-1 in macrophages. They discovered that exposure to Nystatin significantly elevates the expression of MIP-1α and MIP-1β in a dose-dependent manner. This research elucidated the molecular mechanisms behind Nystatin's action as an anti-fungal agent and its potential impact on immune responses (Baek, Kim, Lee, Rhim, Eo, & Kim, 2013).

Nystatin's Use in Oral Medicine

Scheibler et al. (2017) reviewed the use of Nystatin in oral medicine, particularly focusing on its applications for geriatric patients. Nystatin, widely used as a topical antifungal, is effective against candidiasis and other fungal infections in the oral cavity. This review highlights its indications, properties, and potential pitfalls, considering the elderly population and its specific needs (Scheibler, Garcia, da Silva, Figueiredo, Salum, & Cherubini, 2017).

Nystatin's Potency Determination

Eissa, Rashed, and Eissa (2021) conducted a study on the microbiological method for determining the potency of Nystatin using an agar diffusion method. This research contributed to ensuring the quality and effectiveness of Nystatin, particularly in its use in raw materials and medicinal dosage forms (Eissa, Rashed, & Eissa, 2021).

Mechanisms of Antifungal Activity

Research by Hapala et al. (2005) explored the mechanisms of antifungal activity by Nystatin and its structural relative, amphotericin B. They characterized yeast mutants resistant to these compounds, revealing insights into their different modes of antifungal action. This study aids in understanding the factors affecting the efficacy of these antifungal agents (Hapala, Klobučníková, Mazáňová, & Kohút, 2005).

Safety And Hazards

Nystatin may cause hypersensitivity reactions including rash, pruritus, and anaphylactoid reactions . It may also cause adverse reproductive effects, based on experimental data . The chief hazard associated with exposure during normal use and handling is the potential for irritation of contaminated skin .

properties

IUPAC Name

(1S,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,38?,40?,41-,42+,43+,44-,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOXZBDYSJBXMA-RKEBNKJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/C(CC2C(C(C[C@](O2)(CC(C(CCC(CC(CC(CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MW: 926.12 /Form not specified/, Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75, Insol in ether, In water, 3.60X10+2 mg/L at 24 °C
Record name Nystatin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nystatin is a channel-forming ionophore, meaning it exerts its therapeutic effect via formation of a membrane-spanning pore in the fungal plasma membrane. The formation of this pore results in a change in membrane permeability that allows for leakage of intracellular contents and the subsequent disruption of electrochemical gradients necessary for proper cell function. Selectivity for fungal cells over mammalian cells is due to nystatin’s greater binding affinity for ergosterol, a key sterol found in fungal cell walls, as opposed to its mammalian counterpart, cholesterol., Nystatin exerts its antifungal activity by binding to sterols in the fungal cell membrane. The drug is not active against organisms (e.g., bacteria) that do not contain sterols in their cell membrane. As a result of this binding, the membrane is no longer able to function as a selective barrier, and potassium and other cellular constituents are lost., ... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ...
Record name Nystatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00646
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nystatin

Color/Form

Light yellow powder, Yellow to tan powder

CAS RN

1400-61-9
Record name Nystatin [USP:INN:BAN:JAN]
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Record name Nystatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00646
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Record name Nystatin
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Melting Point

Gradually decomp above 160 °C without melting by 250 °C
Record name Nystatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00646
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name NYSTATIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94,400
Citations
X Lyu, C Zhao, Z Yan, H Hua - Drug design, development and …, 2016 - Taylor & Francis
… that nystatin pastille was significantly superior to placebo in treating denture stomatitis. Nystatin … The descriptive investigations showed that administration of nystatin suspension and …
Number of citations: 216 www.tandfonline.com
GW Michel - Analytical profiles of drug substances, 1977 - Elsevier
… This chapter discusses nystatin. Nystatin is a prominent member of a relatively large and varied … Nystatin is a light yellow to yellow crystalline powder with a faint, characteristically musty …
Number of citations: 31 www.sciencedirect.com
B Dobias, EL Hazen - Chemotherapia, 1961 - karger.com
… The antifungal spectrum (5) of Mycostatin (Squibb nystatin) (HL-162G) … , that nystatin is strongly fungistatic against a wide variety of saprophytic and disease-producing fungi. Nystatin …
Number of citations: 20 karger.com
N Akaike, N Harata - The Japanese journal of physiology, 1994 - jstage.jst.go.jp
… and internal solutions The stock solution of nystatin (Sigma or Fluke) is prepared by dissolving nystatin in methanol at 10 mg/ml; we usually dissolve 50—80 mg of nystatin in 5—8 ml. …
Number of citations: 356 www.jstage.jst.go.jp
E Fjærvik, SB Zotchev - Applied microbiology and biotechnology, 2005 - Springer
… Nystatin is used mainly for … of nystatin and its regulation in the producing organism S. noursei, as well as possibilities for using nystatin biosynthetic genes for production of novel nystatin …
Number of citations: 97 link.springer.com
T Brautaset, ON Sekurova, H Sletta, TE Ellingsen… - Chemistry & biology, 2000 - cell.com
… nystatin produced by Streptomyces noursei ATCC 11455 is an important antifungal agent. The nystatin … Molecular cloning and characterization of the genes governing the nystatin …
Number of citations: 322 www.cell.com
WE Dismukes, JS Wade, JY Lee… - New England Journal …, 1990 - Mass Medical Soc
… of nystatin therapy for presumed candidiasis hypersensitivity syndrome, we conducted a 32-week randomized, double-blind, crossover study using four different combinations of nystatin …
Number of citations: 145 www.nejm.org
JO Lampen, ER Morgan, A Slocum… - Journal of …, 1959 - Am Soc Microbiol
MATERIALS AND METHODS The organisms used in this study, the growth conditions employed, and the experimental procedures were, in general, those described by Lampen et al.(…
Number of citations: 94 journals.asm.org
EJ Parmley, N Bastien - Emerging Infectious Diseases, 2008 - books.google.com
All field and laboratory data were entered directly into southern Alberta (Table 2). Three percent (138) of samples a national database developed and maintained by the Cana-were …
Number of citations: 1 books.google.com
PC Gøtzsche, HK Johansen… - Cochrane Database …, 1996 - cochranelibrary.com
… The effect of nystatin was similar to that of placebo on fungal … difference between fluconazole and nystatin on mortality (RR … amphotericin B with liposomal nystatin. The results were very …
Number of citations: 97 www.cochranelibrary.com

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